

Fmoc-4-methyl-D-phenylalanine: A Technical Guide to Suppliers and Purity Analysis

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Compound of Interest

Compound Name: *Fmoc-4-methyl-D-phenylalanine*

Cat. No.: *B557879*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-4-methyl-D-phenylalanine**, a key building block in peptide synthesis. The document details available suppliers, their product specifications, and the analytical methodologies crucial for verifying purity and ensuring the quality of this critical raw material.

Introduction

Fmoc-4-methyl-D-phenylalanine, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid, is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for selective removal under mild conditions, which is essential for the stepwise elongation of peptide chains. The 4-methyl substitution on the phenyl ring of the side chain introduces hydrophobicity, which can influence the conformation, stability, and biological activity of the resulting peptides. Its incorporation is valuable in the design of peptide-based therapeutics, including those for cancer and neurodegenerative diseases.

Supplier and Purity Information

The selection of a high-purity **Fmoc-4-methyl-D-phenylalanine** is a critical first step in the synthesis of a target peptide. The table below summarizes information from various suppliers for this compound.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Stated Purity
INDOFINE Chemical Company	04-1355	204260-38-8	C ₂₅ H ₂₃ NO ₄	401.46	>98% by HPLC[1]
Chem-Impex	03282	204260-38-8	C ₂₅ H ₂₃ NO ₄	401.46	≥ 98% (HPLC)[2]
Aapptec Peptides	UFF223	204260-38-8	C ₂₅ H ₂₃ NO ₄	401.5	Refer to CoA[3]

Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity data.

Experimental Protocols for Quality Verification

Ensuring the chemical and chiral purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. Even small impurities can lead to the accumulation of undesired side products, complicating purification and potentially affecting the final peptide's biological activity. The following are standard methodologies for assessing the purity of **Fmoc-4-methyl-D-phenylalanine**.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of Fmoc-protected amino acids.[1] This technique separates the main compound from any synthesis-related impurities.

Typical RP-HPLC Conditions:

- Column: C18 silica-based column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of water and acetonitrile (ACN), both containing an additive like 0.1% trifluoroacetic acid (TFA).

- Gradient: A linear gradient, for example, from 5% to 95% ACN over 20-30 minutes, is often effective.^[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm or 301 nm (for the Fmoc group).^[1]
- Sample Preparation: The Fmoc-amino acid is dissolved in a suitable solvent, such as the mobile phase, prior to injection.

Chiral Purity by Chiral HPLC

The enantiomeric purity is a critical quality attribute, as the presence of the corresponding L-enantiomer can lead to the synthesis of diastereomeric peptide impurities with potentially different biological activities. Chiral HPLC using a chiral stationary phase (CSP) is the standard method for this analysis.

Typical Chiral HPLC Conditions:

- Column: Polysaccharide-based CSPs (e.g., Lux Cellulose-1, CHIRALPAK IA/IC) are often effective for separating Fmoc-amino acid enantiomers.^{[2][4][5]}
- Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP and can include mixtures of hexane/isopropanol or aqueous buffers with organic modifiers like acetonitrile.
- Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.^[4]
- Temperature: Ambient temperature is usually sufficient.^[4]
- Detection: UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 262 nm).^[4]
- Sample Preparation: The sample is dissolved in the mobile phase to an appropriate concentration.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the identity of the compound by verifying its molecular weight.^[1]

Methodology:

- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of molecule.
- **Analysis:** The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) is analyzed. For **Fmoc-4-methyl-D-phenylalanine** (MW = 401.46), one would expect to see a prominent ion corresponding to this mass (e.g., $[M+H]^+$ at m/z 402.5).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

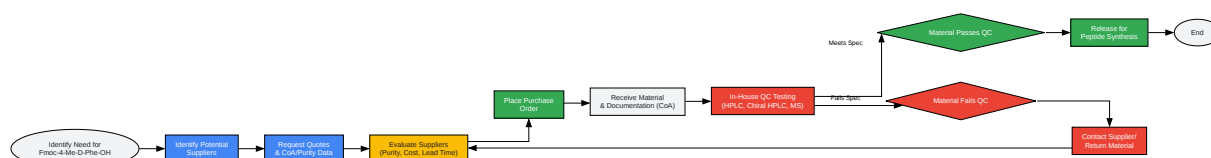
^1H NMR spectroscopy can be used to confirm the chemical structure of the molecule and to detect certain impurities.

Methodology:

- **Sample Preparation:** A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Analysis:** The ^1H NMR spectrum will show characteristic peaks for the protons of the Fmoc group, the amino acid backbone, and the 4-methylphenyl side chain. The integration and chemical shifts of these peaks can be used to confirm the structure and assess purity relative to NMR-active impurities. For high-purity reference materials, quantitative NMR (qNMR) can also be employed.^[6]

Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for a research or development team to source and verify the quality of **Fmoc-4-methyl-D-phenylalanine**.



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Caption: Sourcing and quality control workflow for **Fmoc-4-methyl-D-phenylalanine**.

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